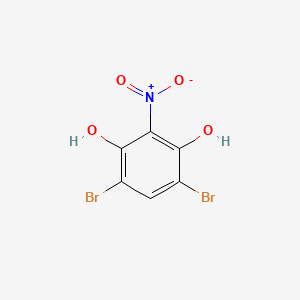
4,6-Dibromo-2-nitrobenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-nitrobenzene-1,3-diol is an organic compound with the molecular formula C6H3Br2NO4 and a molecular weight of 312.9 g/mol . This compound is characterized by the presence of bromine, nitro, and hydroxyl functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-nitrobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of a benzene derivative, followed by bromination. The general steps are as follows:
Nitration: A benzene derivative is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated benzene is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4,6-Dibromo-2-nitrobenzene-1,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum), and metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents
Major Products:
Substitution: Products depend on the nucleophile used, such as bromoanilines or bromothiophenols.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives
科学研究应用
4,6-Dibromo-2-nitrobenzene-1,3-diol has several applications in scientific research:
作用机制
The mechanism of action of 4,6-Dibromo-2-nitrobenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Redox Reactions: The nitro and hydroxyl groups can participate in redox reactions, altering the oxidation state of the compound and its reactivity
相似化合物的比较
1,4-Dibromo-2-nitrobenzene: Similar structure but with different bromine positions.
4,5-Dibromo-2-nitrophenol: Similar functional groups but different substitution pattern.
属性
分子式 |
C6H3Br2NO4 |
|---|---|
分子量 |
312.90 g/mol |
IUPAC 名称 |
4,6-dibromo-2-nitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3Br2NO4/c7-2-1-3(8)6(11)4(5(2)10)9(12)13/h1,10-11H |
InChI 键 |
SAUQQASKHGOBCN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




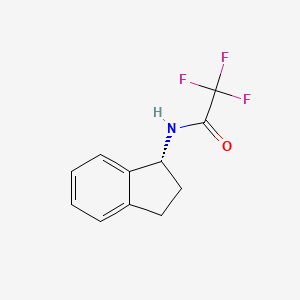
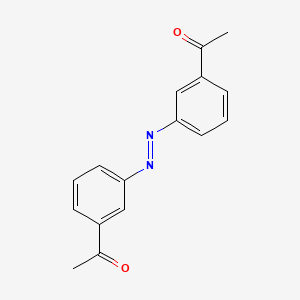
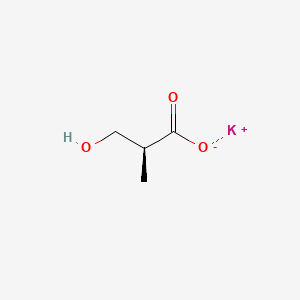
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

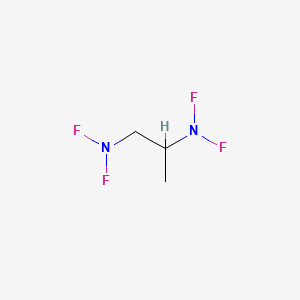
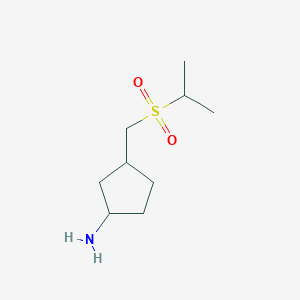
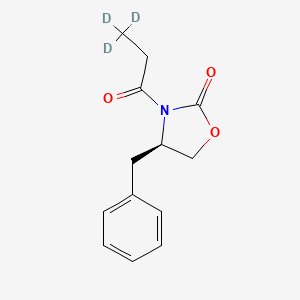
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-[4-(methylthio)phenyl]ethyl]acetamide](/img/structure/B15293737.png)
